molecular formula C8H12O2S B1470650 6-Oxa-2-thiaspiro[4.5]decan-9-one CAS No. 1549473-63-3

6-Oxa-2-thiaspiro[4.5]decan-9-one

Cat. No.: B1470650
CAS No.: 1549473-63-3
M. Wt: 172.25 g/mol
InChI Key: MUDIGSJQANRUBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Oxa-2-thiaspiro[4.5]decan-9-one is a spirocyclic chemical building block of high value in medicinal chemistry and organic synthesis. Its unique structure, incorporating both oxygen and sulfur heteroatoms within a spirocyclic framework, makes it a versatile scaffold for constructing three-dimensional compound libraries . Spirocyclic scaffolds are prized in drug discovery for their ability to explore chemical space effectively and to orient substituents in specific, spatially distinct manners, which can lead to improved binding affinity and selectivity for biological targets . This compound is particularly useful for researchers developing novel therapeutic agents, as such spirocyclic motifs are investigated as potential inhibitors for various diseases . The ketone functional group at the 9-position provides a critical site for further synthetic diversification, allowing for the creation of a wide array of derivatives. This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses in humans or animals. Strictly for use by qualified laboratory professionals.

Properties

IUPAC Name

6-oxa-2-thiaspiro[4.5]decan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2S/c9-7-1-3-10-8(5-7)2-4-11-6-8/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDIGSJQANRUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCSC2)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

6-Oxaspiro[4.5]decan-9-one (C₉H₁₄O₂)

  • Key Differences : Replaces the sulfur atom in the thiolane ring with oxygen.
  • Properties: Molecular Weight: 154.21 g/mol . Synthetic Use: Intermediate for Oliceridine Fumarate, a µ-opioid receptor agonist .

8-Oxa-1,4-dithiaspiro[4.5]dekan (C₇H₁₂OS₂)

  • Key Differences : Contains two sulfur atoms (1,4-dithiane) and lacks a ketone group.
  • Properties :
    • Synthesis: Prepared via BF₃-catalyzed reaction of tetrahydrofuran with ethanedithiol and acetylacetone .
    • Reactivity: Dual sulfur atoms enhance nucleophilicity, making it suitable for coordination chemistry or enzyme model systems .

2,2-Dimethyl-6-oxaspiro[4.5]decan-9-one (C₁₁H₁₈O₂)

  • Key Differences : Features two methyl groups on the spiro carbon, introducing steric hindrance.
  • Properties :
    • Molecular Weight: 182.26 g/mol .
    • Applications: Steric effects may influence binding affinity in drug design or catalytic interactions.

Functional Group Derivatives

6-Oxa-2-thiaspiro[4.5]decan-9-amine (C₈H₁₅NOS)

  • Key Differences : Ketone replaced by an amine group.
  • Properties :
    • Collision Cross-Section (CCS): Predicted CCS values range from 136.2–147.6 Ų for various adducts (e.g., [M+H]⁺, [M+Na]⁺) .
    • Reactivity: The amine group enables participation in Schiff base formation or metal coordination, as seen in copper(II) complexes ().

2-(6-Oxa-2-thiaspiro[4.5]decan-9-yl)ethan-1-ol (C₁₀H₁₈O₂S)

  • Key Differences: Ethanol substituent at position 7.
  • Properties :
    • Molecular Weight: 202.31 g/mol .
    • Applications: Hydroxyl group may enhance solubility or serve as a site for further functionalization (e.g., esterification).

Aza-Spiro Analogs

10-Methyl-6-aza-spiro[4.5]decan-9-one hydrochloride (C₁₀H₁₈ClNO)

  • Key Differences : Nitrogen replaces the oxygen in the oxane ring; methyl group and hydrochloride salt.
  • Properties: Molecular Weight: 203.71 g/mol .

2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine (C₁₅H₂₂N₂O)

  • Key Differences : Benzyl-substituted nitrogen in the azaspiro ring.
  • Properties :
    • Molecular Weight: 246.35 g/mol .
    • Reactivity: The benzyl group may enhance lipophilicity, impacting membrane permeability in pharmaceuticals.

Preparation Methods

General Synthetic Approach

The synthesis of 6-Oxa-2-thiaspiro[4.5]decan-9-one derivatives typically involves the formation of a spirocyclic ring system through acetalization or thioacetalization reactions starting from cyclohexanone or related ketones. The strategy includes:

  • Acetal/Thioacetal Formation: The cyclohexanone core is reacted with appropriate diols or thiols to form the 1,3-dioxolane, oxathiolane, or dithiolane rings. This step introduces the oxygen and sulfur atoms into the spirocyclic framework.
  • Catalysis: Perchloric acid adsorbed on silica gel (HClO4-SiO2) is used as an efficient, inexpensive, and reusable catalyst for the acetal and thioacetal formation under solvent-free conditions, enhancing reaction efficiency and environmental friendliness.
  • Activation of Hydroxy Groups: The hydroxy group on the formed spiro ring is converted into a better leaving group such as a tosylate or chloride to facilitate further functionalization.
  • Alkylation: The activated spirocyclic intermediate undergoes alkylation with amines or substituted phenoxyethanamines to introduce side chains relevant for biological activity.

This synthetic route allows for the preparation of various derivatives by modifying the substituents on the amine or the spirocyclic ring, enabling structure-activity relationship studies.

Detailed Preparation Protocol

The following steps summarize the preparation of this compound derivatives:

Step Reaction Reagents/Conditions Notes
1 Acetal/Thioacetal formation Cyclohexanone + glycerol derivatives or mercaptoalcohols; catalyst HClO4-SiO2; solvent-free, microwave irradiation Efficient formation of 1,3-dioxolane, oxathiolane, or dithiolane rings
2 Hydroxy group activation Tosyl chloride or thionyl chloride; base (e.g., pyridine) Converts hydroxy to tosylate or chloride for nucleophilic substitution
3 Alkylation Reaction with 1-(2-methoxyphenyl)piperazine or substituted phenoxyethanamines; microwave irradiation Introduces amine side chains critical for receptor binding
4 Purification Chromatography or recrystallization Yields pure spirocyclic derivatives

Research Findings on Preparation and Biological Evaluation

  • The use of perchloric acid on silica gel as a catalyst under solvent-free conditions has been demonstrated to be highly effective for acetal and thioacetal formation, improving yields and reducing environmental impact.
  • Microwave irradiation accelerates the alkylation step, providing better control and higher efficiency compared to conventional heating.
  • The prepared this compound derivatives have been evaluated as selective 5-HT1A receptor agonists, showing promising neuroprotective and analgesic activities.
  • Structure-activity relationship studies revealed that small substituents on the spiro ring and flexible amine chains enhance receptor affinity and selectivity.
  • The synthetic approach allows for the incorporation of oxygen and sulfur atoms in the spirocyclic ring, which modulates biological activity and receptor selectivity.

Summary Table of Key Preparation Parameters

Parameter Description Impact on Synthesis
Starting material Cyclohexanone Provides the six-membered ring core
Catalyst HClO4-SiO2 Efficient, reusable, solvent-free acetalization
Reaction conditions Microwave irradiation Accelerates alkylation and acetal formation
Leaving group activation Tosylation or chlorination Facilitates nucleophilic substitution
Nucleophile 1-(2-methoxyphenyl)piperazine or phenoxyethanamines Determines biological activity
Purification Chromatography/recrystallization Ensures compound purity

Q & A

Basic: How can researchers optimize the synthesis of 6-Oxa-2-thiaspiro[4.5]decan-9-one while minimizing byproduct formation?

Methodological Answer:
A factorial design approach is recommended to systematically evaluate reaction parameters (e.g., temperature, catalyst loading, solvent polarity). Pre-experimental screening via computational tools (e.g., DFT calculations) can identify thermodynamic bottlenecks in spirocyclic ring formation. Post-reaction analysis should employ hyphenated techniques like GC-MS or LC-MS to quantify byproducts and validate purity . For iterative optimization, apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize variables with the highest impact on yield and selectivity .

Advanced: What strategies resolve contradictions in reported spectroscopic data (e.g., NMR, IR) for this compound derivatives?

Methodological Answer:
Contradictions often arise from conformational flexibility or solvent-dependent tautomerism. To address this:

  • Perform variable-temperature NMR studies to probe dynamic equilibria.
  • Cross-validate computational predictions (e.g., DFT-optimized structures) with experimental data using hybrid QM/MM methods.
  • Apply multivariate statistical analysis to spectral datasets to isolate confounding variables (e.g., humidity, pH) . Document all conditions rigorously (solvent, instrument calibration) to ensure reproducibility .

Basic: What analytical techniques are most effective for characterizing the stereochemical configuration of this compound?

Methodological Answer:

  • X-ray crystallography provides unambiguous stereochemical assignment but requires high-purity crystals.
  • Chiroptical methods (e.g., electronic circular dichroism) paired with TD-DFT simulations offer indirect confirmation.
  • For rapid screening, use 2D NMR (NOESY/ROESY) to detect through-space correlations between non-equivalent protons . Always align analytical workflows with Guiding Principle 2 (linking methods to a stereoelectronic theory framework) to justify interpretations .

Advanced: How can researchers design a mechanistic study to elucidate the thia-Michael addition pathway in this compound derivatives?

Methodological Answer:

  • Employ stoichiometric control experiments with deuterated solvents or isotopic labeling to track kinetic isotope effects.
  • Use in-situ IR spectroscopy to monitor intermediate formation (e.g., enolate or sulfonium species).
  • Integrate microkinetic modeling with experimental rate data to distinguish concerted vs. stepwise mechanisms. Ensure the study adheres to CRDC subclass RDF2050103 (chemical engineering design) by validating scalability and thermodynamic feasibility .

Basic: What are the best practices for formulating hypothesis-driven research questions about the biological activity of this compound?

Methodological Answer:

  • Use the PICO framework to structure questions:
    • Population : Target enzyme/receptor (e.g., cytochrome P450).
    • Intervention : Compound concentration/structure-activity relationships (SAR).
    • Comparison : Positive/negative controls (e.g., known inhibitors).
    • Outcome : IC50, binding affinity, or metabolic stability metrics.
  • Align hypotheses with theoretical frameworks in bioorganic chemistry (e.g., lock-and-key vs. induced-fit models) to ensure academic relevance .

Advanced: How should researchers address discrepancies in computational vs. experimental solubility profiles of this compound?

Methodological Answer:

  • Reassess force field parameters in molecular dynamics simulations (e.g., COSMO-RS vs. UNIFAC models).
  • Validate predictions using high-throughput solubility screening under varied pH and ionic strength conditions.
  • Apply Bayesian statistical analysis to quantify uncertainty in computational outputs and identify systematic biases . Publish raw datasets to facilitate meta-analyses .

Basic: What ethical considerations apply when testing this compound in in vitro toxicity assays?

Methodological Answer:

  • Follow OECD Guidelines for in vitro studies (e.g., TG 429 for skin sensitization).
  • Ensure transparency in data reporting, including negative results, to avoid publication bias.
  • Use informed consent protocols for human cell lines and disclose conflicts of interest per CONSORT-EHEALTH standards .

Advanced: How can hybrid experimental-computational workflows improve the scalability of this compound synthesis?

Methodological Answer:

  • Integrate process analytical technology (PAT) with machine learning algorithms to optimize continuous-flow reactors in real-time.
  • Apply CRDC subclass RDF2050108 (process control and simulation) to model mass/heat transfer limitations .
  • Validate workflows using Design of Experiments (DoE) to balance cost, yield, and environmental impact .

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